molecular formula C20H24O2 B12578772 4,4'-[(4-Methylcyclohexyl)methylene]diphenol CAS No. 586390-78-5

4,4'-[(4-Methylcyclohexyl)methylene]diphenol

Cat. No.: B12578772
CAS No.: 586390-78-5
M. Wt: 296.4 g/mol
InChI Key: PMVKRAOXSZTUTI-UHFFFAOYSA-N
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Description

4,4’-[(4-Methylcyclohexyl)methylene]diphenol is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and a methylene bridge connecting two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol typically involves the reaction of 4-methylcyclohexanone with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to form the final product. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Methylcyclohexyl)methylene]diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-[(4-Methylcyclohexyl)methylene]diphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(cyclohexylamine): This compound has a similar methylene bridge but contains amine groups instead of phenolic groups.

    4,4’-Methylenebis(cyclohexyl isocyanate): This compound also features a methylene bridge but has isocyanate groups.

Uniqueness

4,4’-[(4-Methylcyclohexyl)methylene]diphenol is unique due to its specific combination of a cyclohexyl ring with a methyl group and phenolic groups connected by a methylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

586390-78-5

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(4-methylcyclohexyl)methyl]phenol

InChI

InChI=1S/C20H24O2/c1-14-2-4-15(5-3-14)20(16-6-10-18(21)11-7-16)17-8-12-19(22)13-9-17/h6-15,20-22H,2-5H2,1H3

InChI Key

PMVKRAOXSZTUTI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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